2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxobutanenitrile
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Overview
Description
2-(2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-3-oxobutanenitrile is an organic compound with a complex structure that includes a benzodiazole ring fused with a butanenitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-3-oxobutanenitrile typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dihydro-1H-1,3-benzodiazole with a suitable nitrile compound in the presence of a catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-3-oxobutanenitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different derivatives of the original compound.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
2-(2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-3-oxobutanenitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-3-oxobutanenitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)propanedial
- 2-(2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)propanedinitrile
Uniqueness
Compared to similar compounds, 2-(2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-3-oxobutanenitrile has unique structural features that may confer specific reactivity and biological activity. Its unique combination of functional groups allows it to participate in a variety of chemical reactions and interact with different molecular targets.
Properties
Molecular Formula |
C11H9N3O |
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Molecular Weight |
199.21 g/mol |
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-hydroxybut-2-enenitrile |
InChI |
InChI=1S/C11H9N3O/c1-7(15)8(6-12)11-13-9-4-2-3-5-10(9)14-11/h2-5,15H,1H3,(H,13,14)/b8-7+ |
InChI Key |
SZBFQHSARXPZMF-BQYQJAHWSA-N |
Isomeric SMILES |
C/C(=C(/C#N)\C1=NC2=CC=CC=C2N1)/O |
Canonical SMILES |
CC(=C(C#N)C1=NC2=CC=CC=C2N1)O |
Origin of Product |
United States |
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